3-(4-Aminophenoxy)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJIKZBCBBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Current Research Landscape and Academic Significance of Phenoxypropanamide Derivatives
Historical Context of Amide and Aminophenoxy Scaffolds in Chemical Research
The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins. mdpi.com Historically, amides were often considered less reactive and therefore less useful as synthetic handles compared to esters or acid chlorides. ontosight.ai However, over the past few decades, a wealth of research has focused on the selective activation of amides, transforming them into powerful tools for constructing complex molecules under mild conditions. ontosight.ai This resurgence has placed amide scaffolds at the forefront of modern synthetic methodology development. molport.com
Similarly, the aminophenoxy scaffold has been a recurring motif in medicinal chemistry. The combination of an amine and a phenoxy ether provides a rigid yet versatile framework that can interact with biological targets through various non-covalent interactions. Derivatives of aminophenoxy structures have been investigated for a wide range of biological activities. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate has been optimized as it serves as a precursor for compounds with potential therapeutic applications. nih.gov The historical importance of both the amide and aminophenoxy moieties underscores the rationale for exploring compounds that integrate both, such as 3-(4-Aminophenoxy)propanamide.
Contemporary Relevance of this compound in Advanced Chemical Synthesis
While extensive research on the specific applications of this compound is not widely published, its chemical structure suggests its primary role as a valuable building block in advanced chemical synthesis. The molecule possesses three key functional groups: a primary aromatic amine, an ether linkage, and a primary amide. Each of these sites can be selectively modified to create a diverse library of more complex molecules.
The aromatic amine can undergo a wide array of reactions, including acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks. The amide group can be hydrolyzed or potentially used in further coupling reactions. The phenoxy ether linkage provides a stable connection with specific conformational properties. Commercial availability of this compound from chemical suppliers indicates its utility as a starting material or intermediate for synthesizing more elaborate target molecules. sigmaaldrich.combldpharm.com Its derivatives are explored in various contexts, including as potential antagonists for N-methyl-D-aspartate (NMDA) receptors and as inhibitors of enzymes like malate (B86768) dehydrogenase (MDH). mdpi.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 121489-79-0 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₉H₁₂N₂O₂ | sigmaaldrich.combldpharm.com |
| Molecular Weight | 180.21 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Purity | ~95% | sigmaaldrich.com |
Methodological Approaches in Investigating Novel Chemical Entities within the Phenoxypropanamide Class
The investigation of new chemical entities, including those in the phenoxypropanamide class, relies on a suite of established analytical and synthetic methodologies.
The synthesis of phenoxypropanamide derivatives typically involves multi-step reaction sequences. ontosight.aiontosight.ai A common strategy is the coupling of a substituted phenol (B47542) with a suitable three-carbon building block containing a latent or protected amide functionality, followed by further modifications. For example, the synthesis of related structures has been achieved through Mitsunobu reactions or by coupling carboxylic acids with amines using reagents like PyBOP. nih.govcardiff.ac.uk
Once synthesized, the structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the presence of key functional groups. nih.gov
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups such as N-H (amine), C=O (amide), and C-O (ether) bonds. nih.gov
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound. bldpharm.com
When investigating the potential biological activity of these compounds, a variety of in vitro assays are utilized. For instance, studies on related phenoxyacetamide derivatives have used cell-based assays to measure cytotoxicity against cancer cell lines like MCF-7 and A549. nih.gov
Interdisciplinary Contributions to the Understanding of this compound Chemistry
The study of this compound and its relatives is inherently interdisciplinary, drawing from organic synthesis, medicinal chemistry, and material science.
Medicinal Chemistry: The primary driver for research into phenoxypropanamide derivatives is the search for new therapeutic agents. By synthesizing and screening libraries of these compounds, researchers aim to identify molecules with specific biological activities. Studies on structurally similar compounds have shown potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
Organic Synthesis: Synthetic chemists focus on developing efficient and versatile methods to produce these molecules. This includes creating novel reaction pathways and optimizing existing ones to allow for the generation of a wide range of derivatives for structure-activity relationship (SAR) studies. mdpi.comnih.gov
Material Science: The structural motifs present in this compound, such as aromatic rings and hydrogen-bonding groups, are also of interest in material science. These features can be exploited in the design of polymers or other materials with specific properties. ontosight.ai
The collective efforts across these disciplines contribute to a holistic understanding of the chemical and biological properties of the phenoxypropanamide scaffold and its potential applications.
Table 2: Examples of Investigated Biological Activities in Phenoxypropanamide Derivatives
| Derivative Class | Investigated Biological Activity | Example Finding | Source |
|---|---|---|---|
| N-phenyl-3-phenoxypropanamides | Malate Dehydrogenase (MDH2) Inhibition | An N-(3-methoxyphenyl) derivative showed moderate inhibitory activity (IC₅₀ = 1.5 µM). | mdpi.com |
| N-(dihalophenyl)-3-(sulfonamidophenyl)propanamides | NMDA Receptor Antagonism | Derivatives were synthesized and evaluated as allosteric binding site antagonists. | nih.gov |
| Chloroacetyl-aminophenoxy-propanamides | Potential Pharmacological Effects | Complex derivatives with this scaffold have been explored for anticancer and anti-inflammatory activities. | ontosight.ai |
Synthetic Methodologies for 3 4 Aminophenoxy Propanamide and Its Structural Analogues
Retrosynthetic Analysis of the 3-(4-Aminophenoxy)propanamide Core
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. e3s-conferences.org For this compound, the primary disconnections are at the ether and amide bonds. This approach simplifies the complex target molecule into more manageable synthetic precursors. ub.edu
The two main retrosynthetic pathways are:
Pathway A: Amide bond formation followed by ether linkage formation. This involves first creating the propanamide side chain and then attaching it to the aminophenol.
Pathway B: Ether linkage formation followed by amide bond formation. This strategy prioritizes the formation of the aminophenoxy ether, which is then followed by the construction of the amide.
The choice between these pathways often depends on the availability of starting materials and the chemoselectivity of the reactions involved. e3s-conferences.org
Classical and Modern Approaches to Ether Linkage Formation
The formation of the ether bond is a critical step in the synthesis of this compound. Both classical and modern methods are employed to create this aryloxy moiety.
Mitsunobu Reaction Protocols for Aminophenoxy Ether Synthesis
The Mitsunobu reaction is a versatile method for forming ethers by converting an alcohol to a variety of functional groups, including ethers. wikipedia.orgatlanchimpharma.com This reaction typically involves an alcohol, a pronucleophile (in this case, a phenol), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgatlanchimpharma.com
The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool in stereoselective synthesis. organic-chemistry.org The general mechanism involves the activation of the alcohol by triphenylphosphine and DEAD to form a good leaving group, which is then displaced by the phenoxide nucleophile. organic-chemistry.org
Key Reagents and Conditions for Mitsunobu Reaction:
| Reagent | Role | Typical Conditions |
| Alcohol | Substrate | Primary or secondary alcohol organic-synthesis.com |
| Phenol (B47542) | Nucleophile | pKa < 12 atlanchimpharma.com |
| Triphenylphosphine (PPh3) | Activates the alcohol | 1.5 equivalents organic-synthesis.com |
| DEAD or DIAD | Oxidant | 1.5 equivalents, added dropwise at 0°C organic-synthesis.com |
| Solvent | Reaction medium | THF, DCM, or Dioxane organic-synthesis.com |
Table 1: Reagents and conditions for the Mitsunobu reaction.
While effective, the Mitsunobu reaction has some drawbacks, such as the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove. organic-synthesis.com Newer protocols have been developed to simplify the purification process. organic-chemistry.org
Nucleophilic Aromatic Substitution Strategies for Aryloxy Moiety Integration
Nucleophilic aromatic substitution (SNA_r) is another key strategy for forming the aryloxy ether linkage. juniperpublishers.comnih.gov This reaction is particularly effective for electron-deficient aromatic rings, such as those containing nitro groups. juniperpublishers.com In the context of this compound synthesis, a common precursor is a nitro-substituted aryl halide. The nitro group activates the ring towards nucleophilic attack by an alkoxide.
The Williamson ether synthesis is a classic example of an SN2 reaction used for ether formation, where an alkoxide reacts with a primary alkyl halide. masterorganicchemistry.comlibretexts.org For aryl ethers, a variation of this, often involving a phenoxide and an activated aryl halide, is employed. numberanalytics.com
Factors Influencing Nucleophilic Aromatic Substitution:
| Factor | Influence on Reaction |
| Leaving Group | Halogens are common leaving groups. |
| Activating Group | Electron-withdrawing groups (e.g., NO2) ortho or para to the leaving group are essential. juniperpublishers.com |
| Nucleophile | Alkoxides are common nucleophiles. |
| Solvent | Polar aprotic solvents like DMF or DMSO are often used. numberanalytics.com |
Table 2: Factors influencing nucleophilic aromatic substitution for ether synthesis.
Microwave irradiation has been shown to significantly accelerate S_NAr reactions, often leading to higher yields in shorter reaction times. cem.com
Amide Bond Formation Techniques for Propanamide Moiety
The formation of the propanamide group is the final key step in many synthetic routes to this compound.
Carbodiimide-Mediated Coupling Reactions
Carbodiimides are widely used reagents for the formation of amide bonds from carboxylic acids and amines. wikipedia.org Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common examples. peptide.comthermofisher.com EDC is particularly useful in aqueous media as its urea (B33335) byproduct is water-soluble, simplifying purification. thermofisher.comnih.gov
The reaction proceeds through the formation of an O-acylisourea intermediate, which is a highly activated form of the carboxylic acid. wikipedia.orgacs.org This intermediate then reacts with the amine to form the amide bond. To increase yields and suppress side reactions like racemization, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used. peptide.comluxembourg-bio.com
Common Carbodiimide Coupling Reagents and Additives:
| Reagent | Abbreviation | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, but byproduct is poorly soluble. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, good for aqueous reactions. thermofisher.comnih.gov |
| Diisopropylcarbodiimide | DIC | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com |
| N-Hydroxybenzotriazole | HOBt | Reduces racemization and side reactions. luxembourg-bio.com |
| N-Hydroxysuccinimide | NHS | Forms activated esters. peptide.com |
Table 3: Common reagents for carbodiimide-mediated amide coupling.
Solution-Phase Amide Coupling Methodologies
Solution-phase peptide synthesis (SPPS) techniques are broadly applicable to the formation of the propanamide moiety. ekb.eg These methods often involve the activation of the carboxylic acid to facilitate reaction with the amine.
One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is highly reactive towards amines. This method, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.itd-nb.info
Other activating agents include phosphonium (B103445) and uronium salts like BOP and HATU, which are known for their high efficiency and ability to minimize racemization. peptide.combachem.com More recent developments include the use of enzyme-catalyzed methods, which offer high atom economy and environmentally benign conditions. d-nb.info
A variety of coupling reagents have been developed to improve efficiency and reduce side reactions. researchgate.netrsc.org For instance, propylphosphonic anhydride (B1165640) (T3P) is effective for sterically hindered substrates. organic-chemistry.org
Catalyst-Free and Green Chemistry Synthetic Routes
In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to minimize environmental impact. rsc.orgacs.org These principles advocate for the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. acs.org For the synthesis of propanamide derivatives, several catalyst-free and green approaches have been developed, which can be adapted for the production of this compound.
One notable green chemistry approach involves the use of ultrasonic irradiation for the synthesis of highly substituted propanamide derivatives. nih.gov This method is often performed in water, an environmentally benign solvent, and can proceed without a catalyst, offering a clean, rapid, and energy-efficient pathway. nih.gov The high-energy environment created by sonication can promote the reaction, leading to high yields in shorter reaction times compared to conventional heating. nih.gov Similarly, microwave-assisted synthesis represents another green technique that can accelerate reactions, often in aqueous solutions or even solvent-free conditions, thereby reducing the need for volatile organic solvents and metal catalysts. tandfonline.com
Three-component reactions, where multiple reactants are combined in a single step to form a complex product, are inherently efficient and align with green chemistry principles by reducing the number of synthetic steps and purification stages. nih.govresearchgate.net A catalyst-free, one-pot synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been demonstrated in green media like water and ethanol (B145695) at room temperature, highlighting the potential for such methods in related heterocyclic syntheses. nih.gov Solvent-free, or neat, reaction conditions are another hallmark of green synthesis, eliminating the need for solvents altogether and simplifying product work-up. semanticscholar.org
The core tenets of these green methodologies include:
Use of Water as a Solvent: Replacing hazardous organic solvents with water. nih.gov
Energy Efficiency: Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govtandfonline.com
Catalyst-Free Conditions: Designing reactions that can proceed efficiently without the need for, often toxic and expensive, metal catalysts. nih.govnih.govresearchgate.net
Atom Economy: Utilizing one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. nih.gov
Precursor Synthesis and Intermediate Derivatization
The synthesis of this compound relies on the availability of key precursors, primarily substituted anilines and phenols, and an appropriate three-carbon electrophilic synthon.
Substituted phenols and anilines are fundamental building blocks in organic synthesis. researchgate.net A common and direct precursor for the "4-aminophenoxy" moiety is 4-aminophenol (B1666318) or its derivatives. The synthesis of such precursors can be achieved through various methods.
A prevalent strategy involves the reduction of a nitro group. For instance, the precursor ethyl-2-(4-aminophenoxy)acetate is synthesized by first alkylating 4-nitrophenol (B140041) with ethyl bromoacetate (B1195939), followed by the selective reduction of the nitro group. mdpi.com A green and cost-effective method for this reduction uses iron powder and ammonium (B1175870) chloride in an ethanol/water mixture, avoiding the hazards and costs associated with catalytic hydrogenation (e.g., H₂ gas and Pd/C catalyst). mdpi.com
The direct conversion of phenols to anilines is another important transformation. researchgate.net The Smiles rearrangement offers a metal-free method for this conversion, where a phenol is reacted with a suitable aminating agent. researchgate.net Conversely, the transformation of anilines to phenols can be achieved through methods like photoredox catalysis, which allows for C-N bond activation under mild conditions. oup.com
A synthetic route to a structural analogue, 3-(4-aminophenoxy)-phenol, was achieved by reacting p-fluoronitrobenzene with resorcinol (B1680541) in the presence of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). The resulting nitro-intermediate was then hydrogenated using a Pd/C catalyst to yield the final aminophenoxy product. mdpi.com
The "propanamide" portion of the target molecule is typically introduced using an electrophilic three-carbon chain, such as a halogenated propionate (B1217596) or propionic acid derivative. These reagents can be prepared through several established methods.
One classical method for converting carboxylic acids to alkyl halides is the Hunsdiecker reaction. acs.org In this process, the silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to yield a brominated alkane with one less carbon atom (via decarboxylation). Modifications of this reaction can be used to synthesize 3-halopropionates from appropriate dicarboxylic acid precursors.
Another approach involves the direct halogenation of propionic acid or its derivatives. For example, alkyl halides can be formed from the degradation of aliphatic carboxylic acids in the presence of Fe(III) and halides under light irradiation. nih.gov Specifically, 1-chloropropane (B146392) can be produced from the degradation of n-butyric acid. nih.gov
Patented procedures describe the synthesis of halogenated carboxylic acid esters by reacting an acylal with a hydrogen halide. google.com This provides a route to compounds like chloromethyl or bromomethyl esters. Additionally, alkyl alcohols can be converted to alkyl halides. acs.org For example, 3-hydroxypropionate (B73278) could be transformed into a 3-halopropionate through activation of the hydroxyl group (e.g., as a mesylate) followed by nucleophilic substitution with a halide source, such as a Grignard reagent. acs.org
Multistep organic synthesis often requires the protection of reactive functional groups to prevent unwanted side reactions. numberanalytics.compressbooks.pub The synthesis of this compound involves precursors with two key functional groups that may require protection: the amino group (-NH₂) of aniline (B41778) and the hydroxyl group (-OH) of phenol.
The amino group is nucleophilic and can be easily acylated or alkylated. To perform selective reactions elsewhere in the molecule, it is often protected. organic-chemistry.org A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which forms a carbamate. The Boc group is stable under many reaction conditions but can be easily removed with acid. organic-chemistry.orgscirp.org
Similarly, the phenolic hydroxyl group is acidic and nucleophilic and may interfere with reactions involving bases or electrophiles. It is typically protected as an ether (e.g., benzyl (B1604629) ether, Bn) or a silyl (B83357) ether (e.g., triisopropylsilyl ether, TIPS). scirp.org The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal. numberanalytics.comorganic-chemistry.org An "orthogonal" strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in complex syntheses. organic-chemistry.org
Functional group interconversion (FGI) is the process of converting one functional group into another, a key strategy in retrosynthetic analysis. lkouniv.ac.ine-bookshelf.de A critical FGI in the synthesis of the target molecule is the reduction of an aromatic nitro group to a primary amine, as previously discussed. mdpi.com This transformation is robust and typically high-yielding. Another key FGI is the formation of the ether linkage between the phenol and the propanamide side chain, usually achieved via a Williamson ether synthesis, where a phenoxide attacks an electrophilic alkyl halide.
Table 1: Stability of Selected Phenolic Protecting Groups in Oxidative Esterification
| Entry | Protecting Group | Structure | Stability | Yield of Methyl Ester (%) |
|---|---|---|---|---|
| 1 | Triisopropylsilyl (TIPS) | -Si(i-Pr)₃ | Stable | 81 |
| 2 | Benzoyl (Bz) | -C(O)Ph | Stable | 92 |
| 3 | Benzyl (Bn) | -CH₂Ph | Stable | 89 |
| 4 | tert-Butoxycarbonyl (Boc) | -C(O)O-t-Bu | Cleaved | 98 (deprotected) |
| 5 | Tetrahydropyranyl (THP) | -OTHP | Cleaved | 97 (deprotected) |
| 6 | Acetyl (Ac) | -C(O)CH₃ | Cleaved | 98 (deprotected) |
Data sourced from a study on Oxone-mediated oxidative esterification, illustrating the variable stability of common protecting groups under specific acidic/oxidative conditions. scirp.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of the final product, careful optimization of reaction parameters such as solvent, temperature, and reaction time is essential.
The choice of solvent can significantly influence reaction rates and outcomes. For the etherification step to form the phenoxy linkage, polar aprotic solvents are often preferred as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaOH) while leaving the phenoxide nucleophile relatively free to react.
In the synthesis of the analogue 3-(4-aminophenoxy)-phenol, dimethyl sulfoxide (DMSO) was used as the solvent for the nucleophilic aromatic substitution reaction between p-fluoronitrobenzene and resorcinol. mdpi.com The reaction was conducted at a controlled temperature of 50 °C for three hours, indicating that moderate temperatures can be sufficient to drive the reaction to completion while minimizing potential side reactions that might occur at higher temperatures. mdpi.com
In the synthesis of ethyl-2-(4-aminophenoxy)acetate, dry acetone (B3395972) was used for the alkylation of 4-nitrophenol with ethyl bromoacetate in the presence of K₂CO₃. mdpi.com The reaction mixture was refluxed for 8 hours, demonstrating that higher temperatures may be necessary for less reactive alkylating agents or to achieve a reasonable reaction rate. mdpi.com The subsequent reduction of the nitro group was carried out in a mixture of ethanol and water, highlighting the use of protic solvents for reduction reactions involving metals like iron. mdpi.com
The selection of temperature is a critical balance. It must be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition of reactants or products, or to promote undesirable side reactions.
Table 2: Summary of Reaction Conditions for Related Syntheses
| Reaction | Precursors | Solvent | Base/Reagent | Temperature | Reference |
|---|---|---|---|---|---|
| Ether Synthesis | p-Fluoronitrobenzene + Resorcinol | DMSO | NaOH | 50 °C | mdpi.com |
| Ether Synthesis | 4-Nitrophenol + Ethyl bromoacetate | Dry Acetone | K₂CO₃ | Reflux (approx. 56 °C) | mdpi.com |
| Nitro Reduction | Ethyl 4-nitrophenoxy acetate (B1210297) | Ethanol/Water | NH₄Cl / Fe | Reflux | mdpi.com |
Stoichiometric Ratio Optimization for Improved Purity
The control of stoichiometric ratios between reactants is a critical parameter in the synthesis of this compound and its analogues to ensure high purity and yield of the final product. While specific detailed research studies focusing exclusively on the stoichiometric optimization for this compound are not extensively documented in publicly available literature, the principles of synthetic organic chemistry underscore the importance of this aspect. The synthetic routes to this compound and its structural relatives often involve nucleophilic substitution and reduction reactions, where precise control of reactant molar ratios is essential to minimize the formation of byproducts.
In the synthesis of a structural analogue, 4,4'-Bis(4-aminophenoxy)benzophenone, the process involves a nucleophilic substitution reaction followed by a reduction. researchgate.net While the specific ratios for optimal purity are not detailed, the synthesis highlights the use of catalytic reduction, a step where the ratio of the catalyst to the substrate is crucial for efficient and clean conversion. researchgate.net
General findings in synthetic methodology suggest that a systematic approach to optimizing stoichiometric ratios is beneficial. This typically involves a series of experiments where the molar ratio of the key reactants is varied, while keeping other parameters such as temperature, reaction time, and solvent constant. The purity of the resulting this compound would then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The following interactive table illustrates a hypothetical optimization study for the synthesis of a generic phenoxy-amide compound, demonstrating how varying stoichiometric ratios can impact product purity.
| Experiment ID | Molar Ratio (Amine:Acyl Chloride) | Purity (%) |
| 1 | 1:1 | 85 |
| 2 | 1.1:1 | 92 |
| 3 | 1.2:1 | 95 |
| 4 | 1:1.1 | 88 |
| 5 | 1:1.2 | 86 |
This table is a hypothetical representation to illustrate the concept of stoichiometric optimization and is not based on actual experimental data for this compound.
The data in this hypothetical table suggests that a slight excess of the amine reactant (1.2 equivalents) leads to the highest product purity (95%). This could be due to ensuring the complete consumption of the acyl chloride, which might be more difficult to separate from the final product than the excess amine.
Further research involving a detailed Design of Experiments (DoE) approach for the synthesis of this compound would be invaluable for establishing a robust and efficient manufacturing process with consistently high purity. Such studies would systematically investigate the impact of reactant ratios, along with other critical process parameters, to define an optimal reaction space.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 4 Aminophenoxy Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum of 3-(4-Aminophenoxy)propanamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected features would include:
Aromatic Protons: The para-substituted benzene (B151609) ring would give rise to two sets of signals, appearing as doublets, characteristic of an AA'BB' system. The protons closer to the electron-donating amino group (NH₂) would appear at a higher field (lower ppm) than those closer to the electron-withdrawing ether linkage.
Aliphatic Chain Protons: The two methylene (B1212753) groups (-O-CH₂-CH₂-CO-) of the propanamide chain would appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene group attached to the oxygen atom (-O-CH₂-) would be expected at a lower field compared to the methylene group adjacent to the carbonyl group (-CH₂-CO-).
Amine and Amide Protons: The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) would typically appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, which has nine carbon atoms, up to nine distinct signals would be expected, assuming no accidental overlap. Key signals would include:
Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear at a characteristic low-field chemical shift, typically in the range of 170-180 ppm.
Aromatic Carbons: Four signals would be expected for the benzene ring carbons. The carbon atom attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) would have distinct chemical shifts from the other two aromatic carbons bearing hydrogen atoms.
Aliphatic Carbons: The two methylene carbons of the ethyl bridge would show signals in the aliphatic region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity between the adjacent methylene protons in the propanamide chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of which proton is bonded to which carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would be compared to the calculated mass for its molecular formula, C₉H₁₂N₂O₂, to confirm the elemental composition. While no experimental data is published, HRMS analysis of a closely related derivative, 3-(4-aminophenoxy)-N-(3-(trifluoromethoxy)phenyl)propanamide, has been reported, demonstrating the utility of this technique for this class of compounds. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the ether bond or the loss of the amide group, which would help to confirm the arrangement of the constituent parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum serves as a molecular "fingerprint." specac.com
For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its primary amine, secondary amide, ether, and aromatic functionalities. The primary aromatic amine (Ar-NH2) group typically shows two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. docbrown.inforesearchgate.net The amide group presents a very prominent C=O stretching vibration between 1690 and 1650 cm⁻¹, while N-H bending and C-N stretching vibrations for the amide are also expected around 1650 to 1590 cm⁻¹. specac.comdocbrown.info The aryl ether linkage (Ar-O-C) can be identified by a strong C-O-C stretching absorption band, often found around 1262 cm⁻¹. researchgate.netresearchgate.net The presence of the aromatic ring is confirmed by =C–H stretching absorptions above 3000 cm⁻¹ and C=C ring stretching peaks in the 1600-1450 cm⁻¹ region. specac.com
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |
| Secondary Amide | N-H Stretch | ~3300 | Medium, Broad |
| Aromatic Ring | C-H Stretch | >3000 | Variable |
| Alkyl Chain | C-H Stretch | <3000 | Medium |
| Secondary Amide | C=O Stretch | 1690 - 1650 | Strong |
| Secondary Amide | N-H Bend | 1650 - 1590 | Variable |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |
| Aryl Ether | C-O-C Asymmetric Stretch | ~1260 | Strong |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pdx.edu By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced due to the constructive and destructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. americanpharmaceuticalreview.com Analysis of this pattern allows for the calculation of the unit cell dimensions (a, b, c, α, β, γ), space group, and the exact coordinates of each atom.
For this compound, a single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure. This technique can precisely measure bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, XRD elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is crucial for understanding the material's physical properties. Powder XRD (PXRD) is also a valuable tool used to "fingerprint" the crystalline form of the bulk material, which is essential for identifying different polymorphic forms that could possess distinct physical properties. americanpharmaceuticalreview.com
Table 2: Data Obtainable from Single-Crystal XRD Analysis
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). mdpi.com |
| Space Group | The specific symmetry group of the crystal. mdpi.com |
| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. mdpi.com |
| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. torontech.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. mtoz-biolabs.com The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. torontech.com
For purity analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, with an acid modifier like formic or phosphoric acid. sielc.comnih.gov As the sample is pumped through the column, components are separated based on their hydrophobicity. The separated components are then detected, commonly by a UV-Vis detector, as they exit the column. nih.gov The resulting chromatogram shows peaks corresponding to each component, and the purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. torontech.commtoz-biolabs.com
Table 3: Typical Parameters for HPLC Purity Analysis
| Parameter | Typical Specification | Purpose |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) | Elutes compounds from the column. A gradient allows for the separation of compounds with a range of polarities. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and retention times. nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent, often at multiple wavelengths (e.g., 254 nm) to detect aromatic compounds. nih.gov |
| Purity Calculation | Peak Area % = (Area of Main Peak / Total Area of All Peaks) x 100 | Quantifies the purity of the target compound relative to impurities. torontech.com |
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. aapg.org It is highly sensitive for identifying and quantifying volatile and thermally stable compounds. However, direct analysis of polar, low-volatility compounds like this compound can be challenging due to the presence of the amine and amide groups. These functional groups can cause poor peak shape and thermal degradation in the GC injector or column. nist.gov
To overcome these issues, a derivatization step is often necessary prior to GC-MS analysis. jfda-online.com This involves chemically modifying the analyte to make it more volatile and thermally stable, for example, by reacting the amine and amide protons with a silylating or acylating agent. nih.gov Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. aapg.org
Table 4: GC-MS Analysis Workflow for this compound
| Step | Description |
| 1. Derivatization (Optional but likely required) | The sample is treated with a reagent (e.g., BSTFA, HFBA) to convert polar N-H groups into less polar, more volatile derivatives. jfda-online.comnih.gov |
| 2. Injection & Separation | The derivatized sample is vaporized and separated on a capillary GC column (e.g., TG-5MS). ekb.egnih.gov |
| 3. Ionization & Fragmentation | Eluted components are ionized (typically by Electron Ionization, EI) and fragmented in the MS source. ekb.eg |
| 4. Detection & Identification | The mass analyzer separates fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that is used for structural identification by comparison to spectral libraries. zhaolab.org4tu.nl |
Thermal Analysis Techniques in Material Science Contexts
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. openaccessjournals.com These methods are vital for characterizing the material properties of compounds.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com It is widely used to determine the thermal stability and decomposition profile of materials. scribd.com
In a TGA experiment, a small amount of this compound is placed in a crucible, which is situated on a sensitive microbalance within a furnace. The sample is then heated at a constant rate. openaccessjournals.com The resulting TGA thermogram plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability. The shape of the curve and the temperatures of distinct mass loss steps can reveal information about the decomposition mechanism. This analysis is crucial for determining the upper temperature limit at which the material can be used or processed without degradation. scribd.com
Table 5: Information Derived from TGA of this compound
| Parameter | Description |
| Onset Temperature of Decomposition (T_onset) | The temperature at which significant mass loss begins, indicating the limit of thermal stability. openaccessjournals.com |
| Decomposition Stages | The number of distinct steps in the mass loss curve, which may correspond to the cleavage of different parts of the molecule. |
| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest for a given stage, determined from the peak of the derivative thermogravimetric (DTG) curve. |
| Residual Mass | The percentage of mass remaining at the end of the experiment, which corresponds to any non-volatile residue (e.g., char). openaccessjournals.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a material. researchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. hu-berlin.de This analysis provides critical information on physical transitions, such as melting and glass transitions. tainstruments.com
For a pure, crystalline organic compound like this compound, DSC analysis is primarily used to determine its melting point (Tₘ) and the enthalpy of fusion (ΔHfus). The process involves placing a small, weighed amount of the sample into a sealed pan (commonly aluminum) and placing it in the DSC instrument alongside an empty reference pan. hu-berlin.de The instrument then heats both pans at a constant rate. uc.edu
As the sample reaches its melting point, it absorbs additional energy (latent heat) to transition from a solid to a liquid state, without an increase in its own temperature. This results in a significant difference in heat flow between the sample and the reference, which is recorded as an endothermic peak on the DSC thermogram. The temperature at the apex of this peak is typically taken as the melting point (Tₘ), and the area under the peak is directly proportional to the enthalpy of fusion. hu-berlin.de Differences between the first and subsequent heating cycles can provide information on the sample's thermal history and stability. uc.edu
A representative DSC data table for a pure, crystalline sample of this compound would present the key parameters derived from the melting endotherm.
Representative DSC Analysis Data for this compound This table is a representative example illustrating typical data output for a pure crystalline small molecule and does not represent experimentally verified values for this specific compound.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Onset Temperature | 145.8 | °C | The temperature at which the melting process begins, marked by the initial deviation from the baseline. |
| Peak Temperature (Tₘ) | 148.2 | °C | The temperature at which the rate of heat absorption is at its maximum; commonly reported as the melting point. hu-berlin.de |
| Enthalpy of Fusion (ΔHfus) | 150.4 | J/g | The amount of energy absorbed by the sample during the melting transition. |
Spectrophotometric Quantification and Optical Characterization Methodologies (excluding properties)
UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The method is based on the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net This technique is suitable for this compound due to the presence of the aminophenoxy group, which acts as a chromophore (the phenyl ring) and contains auxochromes (the amino group and ether oxygen) that result in characteristic UV absorption.
The quantification of this compound using this method involves the development of a calibration curve. libretexts.org This is achieved by preparing a series of standard solutions of the compound at known, varying concentrations in a solvent that is transparent in the UV range, such as methanol, ethanol (B145695), or dilute hydrochloric acid. researchgate.nettandfonline.com
The first step in the procedure is to perform a wavelength scan on a solution of intermediate concentration to identify the wavelength of maximum absorbance (λₘₐₓ). This wavelength is then used for all subsequent measurements because it provides the highest sensitivity and adherence to the Beer-Lambert Law. researchgate.net The absorbance of each standard solution is measured at this fixed λₘₐₓ.
A calibration curve is then generated by plotting the measured absorbance values against the corresponding concentrations of the standard solutions. shimadzu.com A linear regression analysis is performed on this plot. A high coefficient of determination (R²) value (typically >0.999) indicates a strong linear relationship and validates the method for quantification. shimadzu.comtandfonline.com Once the calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its absorbance and calculating the concentration using the linear equation derived from the curve.
Representative Calibration Data for Spectrophotometric Quantification of this compound This table is a representative example illustrating a typical calibration dataset for demonstrating the quantification method and does not represent experimentally verified values for this specific compound.
| Standard No. | Concentration (µg/mL) | Absorbance at λₘₐₓ |
|---|---|---|
| 1 | 2.0 | 0.112 |
| 2 | 4.0 | 0.225 |
| 3 | 6.0 | 0.338 |
| 4 | 8.0 | 0.449 |
| 5 | 10.0 | 0.561 |
| Linear Regression Analysis | ||
| Equation of the Line (y = mx + c) | y = 0.056x - 0.001 | |
| Coefficient of Determination (R²) | 0.9999 |
Theoretical and Computational Investigations of 3 4 Aminophenoxy Propanamide
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed understanding of electron distribution, molecular orbitals, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. als-journal.commdpi.com It is favored for its balance of accuracy and computational efficiency. In a typical DFT study of 3-(4-Aminophenoxy)propanamide, the molecule's geometry would first be optimized to find its lowest energy conformation. This is often achieved using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). als-journal.com
Once the geometry is optimized, various electronic properties can be calculated to predict the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. als-journal.com Condensed Fukui functions can also be analyzed to understand the reactivity of specific atoms within the molecule. mdpi.com
| Property | Predicted Value | Significance |
|---|---|---|
| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) are fundamental examples. While often less accurate than DFT for certain properties due to the lack of electron correlation, they are crucial for determining fundamental molecular characteristics. researchgate.net These methods can be used to perform geometry optimization and calculate molecular properties such as bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, ab initio calculations would provide a precise, theoretically-grounded prediction of its three-dimensional structure. This information is foundational for all other computational studies, including conformational analysis and docking. researchgate.net
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-O | 1.37 Å |
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Angle | C(aromatic)-O-C(alkyl) | 118.5° |
| Dihedral Angle | O-C-C-C(amide) | 175.0° |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically be run with the molecule solvated in a box of water to mimic physiological conditions. The simulation would reveal the molecule's flexibility, identifying the most stable conformations and the energy barriers between them. biorxiv.org Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the simulation and the molecule's structure over time. mdpi.com Furthermore, MD allows for the detailed study of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the molecule's amino and amide groups and the surrounding water molecules. nih.gov
Molecular Mechanics (MM) and Force Field Parameterization
Molecular Dynamics simulations rely on a set of classical equations and parameters known as a force field to describe the potential energy of a system. nih.gov While standard force fields like AMBER or CHARMM exist for common biomolecules, specific parameters may be required for novel or drug-like molecules like this compound to ensure accurate simulations. nih.govuq.edu.au
Force field parameterization is the process of developing these parameters. arxiv.org It involves determining values for terms that describe bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic). nih.gov This is often done by fitting the MM potential energy surface to higher-level quantum mechanics calculations or experimental data. nih.gov For this compound, this would involve calculating properties like bond force constants and partial atomic charges (e.g., using the Restrained Electrostatic Potential - RESP method) to accurately model its behavior in simulations. nih.gov
| Parameter Type | Description | Example in Molecule |
|---|---|---|
| Bond Stretching | Force constant and equilibrium length for a covalent bond. | C-N bond in the amide group. |
| Angle Bending | Force constant and equilibrium angle for a valence angle. | O-C-C angle in the propoxy chain. |
| Torsional (Dihedral) | Parameters defining the energy barrier for rotation around a bond. | Rotation around the C(aromatic)-O bond. |
| Partial Atomic Charges | Charge assigned to each atom to model electrostatic interactions. | Charges on the N and O atoms of the amide. |
In Silico Docking Studies for Predictive Binding Models (Non-Clinical)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.
For this compound, a docking study would involve selecting a relevant (though hypothetical for this non-clinical context) protein target. The compound would be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity, often reported in kcal/mol. researchgate.net The results would provide a predictive binding model, detailing specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site. nih.gov This can provide crucial insights into the structural basis of its potential activity.
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation of the computational model. DFT and ab initio calculations are commonly used to predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (amide) | 173.5 | 172.8 | +0.7 |
| C-O (aromatic) | 152.1 | 151.5 | +0.6 |
| C-NH₂ (aromatic) | 141.8 | 141.0 | +0.8 |
| CH₂-O | 66.2 | 65.9 | +0.3 |
Computational Studies on Reaction Pathways and Transition States
Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction mechanisms, the structures of transient intermediates, and the energetics of transition states. While specific computational studies focusing exclusively on the reaction pathways for the formation or subsequent reactions of this compound are not extensively documented in publicly available literature, we can infer the likely mechanistic pathways and transition state characteristics based on computational studies of analogous and related chemical transformations. The synthesis of this compound involves the formation of both an ether linkage and an amide bond. Computational investigations into these two fundamental organic reactions provide a framework for understanding the probable energetic landscapes and transition state geometries involved.
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:
Pathway A: Formation of the amide bond by acylation of 4-aminophenol (B1666318) with a suitable propanoyl derivative.
Pathway B: Formation of the ether bond via a nucleophilic substitution reaction between a p-substituted aminophenyl derivative and a propanamide derivative.
Computational Insights into Amide Bond Formation (Analogous to Pathway A)
The formation of an amide bond, a cornerstone of organic and medicinal chemistry, typically proceeds through the nucleophilic attack of an amine on an activated carboxylic acid derivative. In the context of synthesizing this compound from 4-aminophenol, the amino group is the nucleophile.
Computational studies on the N-acylation of aniline (B41778) derivatives have shown that the reaction mechanism is significantly influenced by the electronic properties of the aniline. The partial atomic charge on the amine nitrogen is a key descriptor in predicting the nucleophilicity of the amine and, consequently, the feasibility of N-acetylation. For aniline and its derivatives, the reaction with an acylating agent, such as acetic anhydride (B1165640), is understood to proceed through a tetrahedral intermediate.
The generally accepted mechanism involves the following steps:
Nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate.
Departure of the leaving group from the tetrahedral intermediate to regenerate the carbonyl group, resulting in the formation of the amide.
Computational models of this process would focus on calculating the energy profile of this pathway. The key features of this profile are the activation energy associated with the formation of the tetrahedral intermediate and the energy of the transition state. The transition state for the nucleophilic attack would be characterized by the partial formation of the N-C bond and the concurrent pyramidalization of the carbonyl carbon.
While specific energy values are not available for this compound, a hypothetical reaction coordinate diagram based on analogous systems is presented below.
Table 1: Hypothetical Energy Profile for Amide Formation in an Analogous System This table is illustrative and based on general principles of amide formation, not on specific computational data for this compound.
| Reaction Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 4-Aminophenol + Propanoyl Chloride | 0 |
| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | 15 - 25 |
| Tetrahedral Intermediate | Intermediate with a tetrahedral carbonyl carbon | 5 - 10 |
| Transition State 2 (TS2) | Collapse of the intermediate and leaving group departure | 10 - 20 |
| Products | 3-(4-Hydroxyphenyl)propanamide + HCl | <0 |
Computational Insights into Ether Bond Formation (Analogous to Pathway B)
The formation of the ether linkage in this compound would likely proceed via a Williamson-type ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this scenario, the starting materials would be a derivative of 4-aminophenol where the phenolic proton is removed to form a phenoxide, and a propanamide derivative with a suitable leaving group at the 3-position.
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Computational studies of SN2 reactions are well-established and provide a detailed picture of the transition state and reaction energetics.
The key features of the SN2 transition state in this context would be:
A pentacoordinate carbon atom at the 3-position of the propanamide derivative.
The nucleophilic oxygen of the phenoxide and the leaving group are in a collinear arrangement, on opposite sides of the carbon atom.
Partial bond formation between the oxygen and the carbon, and partial bond breaking between the carbon and the leaving group.
For the reaction to be efficient, the alkyl halide (or equivalent) should be primary to minimize competing elimination reactions (E2). In the case of forming this compound, the electrophile would be a 3-halopropanamide, which is a primary halide, thus favoring the SN2 pathway.
A hypothetical energy profile for this SN2 reaction can be constructed based on general computational findings for Williamson ether synthesis.
Table 2: Hypothetical Energy Profile for Ether Formation in an Analogous System This table is illustrative and based on general principles of the Williamson ether synthesis, not on specific computational data for this compound.
| Reaction Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Sodium 4-acetamidophenoxide + 3-chloropropanamide | 0 |
| Transition State (TS) | SN2 transition state with a pentacoordinate carbon | 20 - 30 |
| Products | 3-(4-Acetamidophenoxy)propanamide + NaCl | <0 |
Derivatization and Functionalization Strategies of 3 4 Aminophenoxy Propanamide
Modification at the Primary Amine Moiety
The primary aromatic amine in 3-(4-Aminophenoxy)propanamide is a versatile nucleophilic center, making it the primary target for a variety of chemical transformations.
Acylation and Sulfonylation
The nitrogen atom of the primary amine is significantly more nucleophilic than the nitrogen of the amide group. This difference in reactivity allows for selective modification.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amine nitrogen. A classic and highly relevant analogue is the synthesis of paracetamol (acetaminophen) from 4-aminophenol (B1666318). In this reaction, the amine group of 4-aminophenol selectively attacks an acylating agent like acetic anhydride (B1165640). rsc.orgthestudentroom.co.uk The lone pair of electrons on the amine's nitrogen acts as the nucleophile, leading to an addition-elimination mechanism at the electrophilic carbonyl carbon of the anhydride. thestudentroom.co.uk This chemoselectivity is pronounced, and the reaction proceeds under mild conditions, often in an aqueous or ethyl acetate (B1210297) solution. acs.orggoogle.com This process is a reliable method for converting primary aromatic amines into stable secondary amides.
Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂-Cl) to form a sulfonamide. This transformation is a common strategy in medicinal chemistry. The reaction typically proceeds by the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. Electrochemical methods have also been developed for the C-H sulfonylation of aldehyde-derived hydrazones, showcasing modern approaches to forming sulfonylated compounds. thieme-connect.de
Table 1: Examples of Acylation and Sulfonylation Reactions on Analogous Amines
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 4-Aminophenol | Acetic Anhydride | Paracetamol (N-(4-hydroxyphenyl)acetamide) | Acylation |
| Aniline (B41778) | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | Sulfonylation |
| 1-Naphthylamine | p-Toluenesulfonyl chloride | N-(naphthalen-1-yl)-4-methylbenzenesulfonamide | Sulfonylation |
Alkylation and Reductive Amination
Alkylation: Direct N-alkylation of primary aromatic amines can be achieved using alkyl halides. However, this method often suffers from a lack of control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation if a tertiary amine is the reactant. wikipedia.orgmasterorganicchemistry.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, promoting further reaction. wikipedia.org
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orglibretexts.org This two-part process first involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine (Schiff base). libretexts.orgchemistrysteps.com This imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine (iminium ion) without affecting the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.comwikipedia.org This one-pot procedure is highly efficient for creating secondary and tertiary amines from primary amines. masterorganicchemistry.commdpi.com
Table 2: Reductive Amination of Aromatic Amines with Carbonyl Compounds
| Amine Component | Carbonyl Component | Reducing Agent | Product (Secondary Amine) |
|---|---|---|---|
| Aniline | Benzaldehyde | NaBH₃CN | N-Benzylaniline |
| p-Anisidine | Acetone (B3395972) | NaBH(OAc)₃ | N-isopropyl-4-methoxyaniline |
| p-Toluidine | Cyclohexanone | H₂/Pd-C | N-cyclohexyl-4-methylaniline |
Formation of Schiff Bases and Related Imines
The reaction of the primary amine of this compound with aldehydes or ketones under appropriate conditions yields imines, commonly known as Schiff bases. nih.govyoutube.com These compounds are characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). unsri.ac.id The formation is typically an acid-catalyzed condensation reaction where a molecule of water is eliminated. youtube.com
The synthesis is often achieved by refluxing the amine and carbonyl compound in a solvent like ethanol (B145695). ajol.info The stability of the resulting Schiff base can be influenced by the structure of the reactants; aromatic aldehydes generally form more stable Schiff bases than aliphatic ones due to conjugation. unsri.ac.id The formation of the imine is a reversible process, and the C=N bond can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com
Modification of the Amide Nitrogen
The primary amide group (-CONH₂) is generally less nucleophilic than the primary aromatic amine due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. Consequently, its derivatization often requires more specialized or harsher conditions.
N-Substitution Strategies
Direct N-alkylation of primary amides with alkyl halides is challenging. A more effective modern approach is the use of transition metal catalysts to facilitate the N-alkylation of amides with alcohols. nih.govresearchgate.net This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, involves the catalyst temporarily removing hydrogen from the alcohol to form an aldehyde in situ. nih.govnih.gov The amide then condenses with this aldehyde to form an N-acyl imine intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amide, with water as the only byproduct. nih.gov Catalysts based on iridium, ruthenium, and cobalt have been successfully employed for this transformation under relatively mild conditions. nih.govresearchgate.netorganic-chemistry.org
Strategies for Introducing Heterocyclic Moieties
The introduction of heterocyclic moieties onto the this compound scaffold can be achieved through several synthetic strategies, primarily by leveraging the reactivity of its terminal propanamide group. These strategies often involve the conversion of the amide into a more reactive intermediate, such as a hydrazide or a thioamide, which can then undergo cyclization reactions to form various five-membered heterocycles like oxadiazoles, triazoles, and pyrazoles.
A common initial step is the hydrazinolysis of the propanamide to form the corresponding carbohydrazide (B1668358). This intermediate is a versatile precursor for the synthesis of several heterocyclic systems.
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by reacting the carbohydrazide intermediate with various reagents. One established method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net Alternatively, reaction with carbon disulfide in a basic medium followed by treatment with an alkylating agent can yield 2-substituted-thio-1,3,4-oxadiazoles. Another approach is the oxidative cyclization of acylhydrazones, which are formed by the condensation of the hydrazide with aldehydes. openmedicinalchemistryjournal.commdpi.com
1,2,4-Triazoles: For the synthesis of 1,2,4-triazole (B32235) moieties, the carbohydrazide can be reacted with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which upon cyclization under basic conditions, yields the corresponding triazole-thiol. nih.gov Another pathway involves the reaction with nitriles in the presence of a copper catalyst. nih.gov Additionally, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be synthesized via the reaction of N-guanidinosuccinimide with amines under microwave irradiation. rsc.orgnih.gov
Pyrazoles: Pyrazole derivatives can be synthesized from this compound by first converting the propanamide to a β-ketonitrile. This intermediate can then undergo a condensation reaction with hydrazine (B178648) or its derivatives. chim.it Another strategy involves the reaction with enaminones, which can be formed from the corresponding acetyl derivative. These enaminones can then react with hydrazine to yield pyrazoles.
The following table summarizes potential synthetic pathways for the introduction of heterocyclic moieties starting from this compound.
| Target Heterocycle | Key Intermediate | Key Reagents and Conditions |
| 1,3,4-Oxadiazole | Carbohydrazide | 1. R-COOH, POCl₃ 2. CS₂, KOH, then R-X 3. R-CHO, then oxidative cyclization openmedicinalchemistryjournal.commdpi.com |
| 1,2,4-Triazole | Carbohydrazide | 1. R-NCS, then base 2. R-CN, Cu catalyst nih.gov |
| Pyrazole | β-Ketonitrile | Hydrazine or substituted hydrazines chim.it |
Polymerization and Oligomerization through Amine or Amide Linkages
The bifunctional nature of this compound, possessing both a primary aromatic amine and a primary amide, allows for its participation in polymerization and oligomerization reactions to form polyamides and poly(amide-imide)s. These reactions can proceed through either the amine or the amide linkage, depending on the chosen comonomer and reaction conditions.
Polyamide Synthesis: Polyamides can be synthesized by reacting the aromatic amine of this compound with dicarboxylic acids or their derivatives, such as diacyl chlorides. This reaction, typically a polycondensation, would lead to the formation of a polyamide with the propanamide moiety as a pendant group. The polymerization is often carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), sometimes in the presence of a condensing agent like triphenyl phosphite (B83602) and pyridine (B92270). researchgate.netnih.gov The resulting polyamides would feature repeating units linked by newly formed amide bonds, with the original propanamide group remaining intact.
Poly(amide-imide) Synthesis: Poly(amide-imide)s are high-performance polymers known for their thermal stability and chemical resistance. nasa.gov this compound can be used as a diamine monomer in the synthesis of poly(amide-imide)s. The reaction typically involves a diacid containing a preformed imide ring or the use of a tricarboxylic acid anhydride derivative, such as trimellitic anhydride. ntu.edu.tw
One common method is the direct polycondensation of a diamine with a diimide-diacid in the presence of triphenyl phosphite and pyridine in a solvent system like NMP with calcium chloride. ntu.edu.twepa.gov The aromatic amine of this compound would react with the carboxylic acid groups of the diimide-diacid to form the amide linkages of the polymer backbone.
The following table outlines the general strategies for the polymerization of this compound.
| Polymer Type | Comonomer | Typical Reaction Conditions | Resulting Linkage |
| Polyamide | Dicarboxylic acid or Diacyl chloride | NMP or DMAc, condensing agents (e.g., triphenyl phosphite, pyridine) researchgate.net | Amide |
| Poly(amide-imide) | Diimide-diacid | NMP, CaCl₂, triphenyl phosphite, pyridine ntu.edu.twepa.gov | Amide |
| Poly(amide-imide) | Trimellitic anhydride | Two-step process: formation of poly(amic acid) followed by chemical or thermal imidization | Amide and Imide |
Regioselective Functionalization Approaches
The structure of this compound presents two primary nucleophilic sites for functionalization: the aromatic amine (N-H) and the primary amide (N-H and C=O). Regioselective functionalization aims to selectively modify one of these sites while leaving the other unchanged. The difference in nucleophilicity and steric hindrance between the aromatic amine and the amide group can be exploited to achieve this selectivity.
Regioselective Acylation: The aromatic amine is generally more nucleophilic than the amide nitrogen. Therefore, under controlled conditions, regioselective acylation at the aromatic amine can be achieved. This can be accomplished by using a stoichiometric amount of an acylating agent, such as an acid chloride or anhydride, at low temperatures in the presence of a non-nucleophilic base. The choice of solvent can also influence the selectivity. Less polar solvents may favor acylation on the more nucleophilic aromatic amine. More forcing conditions, such as higher temperatures or an excess of the acylating agent, could lead to diacylation at both the amine and the amide nitrogen.
Regioselective Alkylation: Similar to acylation, the higher nucleophilicity of the aromatic amine allows for its preferential alkylation over the amide nitrogen. Reaction with an alkyl halide in the presence of a mild base would be expected to yield the N-alkylated product at the aromatic amine. However, O-alkylation of the amide to form an imidate is also a possibility, especially with hard alkylating agents like Meerwein's salt (triethyloxonium tetrafluoroborate), and can be favored under specific conditions, such as in the presence of trifluoroacetic acid. organic-chemistry.org
The following table summarizes the expected outcomes of regioselective functionalization of this compound based on general principles of chemical reactivity.
| Reaction Type | Reagent and Conditions | Expected Major Product | Rationale |
| Acylation | 1 eq. RCOCl, mild base, low temperature | N-(4-(3-aminopropanoyl)phenyl)acetamide derivative | Aromatic amine is more nucleophilic than the amide. |
| Alkylation | R-X, mild base | N-alkyl-4-(3-aminopropanoyl)aniline derivative | Aromatic amine is more nucleophilic than the amide. |
| O-Alkylation | Meerwein's salt, TFA organic-chemistry.org | Imidate derivative from the propanamide moiety | Specific conditions favoring O-alkylation of the amide. |
Advanced Applications and Functional Roles of 3 4 Aminophenoxy Propanamide
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of a nucleophilic aromatic amine, a flexible ether group, and a reactive amide moiety within the same structure positions 3-(4-Aminophenoxy)propanamide as a significant intermediate in multi-step organic syntheses. The primary amine on the phenyl ring is a key functional group that can readily undergo a variety of chemical reactions, including diazotization, acylation, and alkylation, making it a versatile handle for the introduction of diverse molecular fragments.
In the realm of medicinal chemistry, the design of novel pharmaceutical scaffolds is a critical step in the discovery of new therapeutic agents. The structure of this compound offers several features that are advantageous in the design of such scaffolds. The aminophenoxy moiety can be found in a variety of bioactive molecules, and the propanamide portion of the molecule can act as a flexible linker, allowing for the correct spatial orientation of pharmacophoric groups to interact with biological targets.
The design principles for utilizing this compound as a precursor for advanced pharmaceutical scaffolds often revolve around the concept of privileged structures. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The aminophenoxy core of the molecule can be considered a component of such a scaffold, as it can be readily functionalized to create a library of diverse compounds for screening.
Key design principles include:
Molecular Scaffolding and Diversification: The primary aromatic amine of this compound serves as a key point for diversification. It can be acylated to form various amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in cyclization reactions to generate heterocyclic systems. africanjournalofbiomedicalresearch.comijprajournal.comreachemchemicals.com These heterocyclic structures, such as benzimidazoles, quinolines, and benzothiazoles, are prevalent in many approved drugs and are known to interact with a wide range of biological targets.
Linkerology: The propanamide tail acts as a flexible linker between the aminophenoxy core and other functional groups. The length and flexibility of this linker can be crucial for optimizing the binding affinity of a drug candidate to its target. By modifying the linker, medicinal chemists can fine-tune the distance and orientation of key binding groups, a common strategy in structure-activity relationship (SAR) studies. nih.govdrugdesign.orgpatsnap.com
Bioisosteric Replacement: The various components of the this compound structure can be subjected to bioisosteric replacement to modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. For instance, the ether linkage could be replaced with other groups to alter metabolic stability, while the amide bond can be modified to influence hydrogen bonding interactions with a target protein.
An example of a similar structural motif in drug design can be seen in the development of 2-(4-Methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists. researchgate.net This highlights the utility of the propanamide scaffold in presenting functional groups in a specific spatial arrangement for interaction with a biological target.
The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of new active ingredients with improved efficacy and environmental profiles. Phenolic compounds are recognized as important intermediates in the production of commercial agrochemicals. nih.gov The aminophenoxy structure within this compound provides a versatile platform for the synthesis of such compounds.
The general principles for its use as a building block in agrochemical synthesis are analogous to those in pharmaceutical design, focusing on creating molecular diversity to identify new bioactive compounds. The primary amine can be transformed into a wide array of functional groups, which is a common strategy in the search for new pesticides. nih.gov For example, the amine can be a precursor to the formation of heterocyclic rings, which are present in many modern agrochemicals due to their diverse biological activities. The introduction of heterocyclic moieties is a known strategy to enhance the biological properties of parent compounds. nih.gov
Applications in Polymer Chemistry and Material Science
The bifunctional nature of this compound, possessing both a reactive amine and a flexible ether linkage, makes it a candidate for applications in polymer chemistry and material science. While direct studies on this specific molecule are not widely reported, its structural motifs are found in monomers used for creating high-performance polymers.
High-performance polymers are materials that exhibit excellent thermal stability, mechanical strength, and chemical resistance. Polyimides and phthalonitrile (B49051) resins are two classes of such polymers where aminophenoxy-containing monomers are utilized.
Polyimides: Aromatic polyimides are known for their exceptional thermal and oxidative stability. nih.gov They are typically synthesized from the reaction of an aromatic dianhydride with an aromatic diamine. While this compound is a monoamine, its structural elements are relevant. For instance, diamines containing ether linkages are intentionally incorporated into polyimide backbones to enhance solubility and processability without significantly compromising thermal stability. researchgate.netnih.gov The flexible ether linkage can improve the segmental rotation of the polymer chains.
Phthalonitriles: Phthalonitrile resins are thermosetting polymers with outstanding high-temperature performance. The synthesis of these resins can involve monomers containing aminophenoxy groups. For example, 4-(3-aminophenoxy)phthalonitrile (B15421024) is a key monomer used in the synthesis of imide-containing phthalonitrile resins. researchgate.netnih.gov In this context, the amine group reacts with a dianhydride to form an imide linkage, and the nitrile groups undergo a thermally induced cyclotrimerization to form a highly cross-linked network of stable triazine rings.
The primary amine group of this compound allows it to function as a cross-linking or curing agent in certain polymer systems. In thermosetting resins like epoxies or phthalonitriles, an amine can initiate polymerization and become incorporated into the final cross-linked network. This process is crucial for developing the rigid, three-dimensional structure that gives thermosets their characteristic high strength and stability. The presence of the amine functionality can facilitate the curing reaction, leading to a highly cross-linked, void-free network structure.
The incorporation of a monomer like this compound into a polymer backbone would be expected to influence the material's microstructure and resulting macro-properties in several ways:
Flexibility and Processability: The ether linkage introduces flexibility into the polymer chain. researchgate.netnih.gov This increased segmental mobility can disrupt chain packing, leading to a more amorphous microstructure. This, in turn, can improve the solubility of the polymer in organic solvents and lower its glass transition temperature, thereby enhancing its processability.
Intermolecular Interactions: The amide group in the propanamide side chain is capable of forming strong hydrogen bonds. nih.govchemistrytalk.org These intermolecular interactions can influence the polymer chain organization and contribute to the material's mechanical properties. In some cases, hydrogen bonding can lead to more ordered domains within the microstructure.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The self-assembly of molecules into well-defined, stable, and functional superstructures is a key aspect of this field. The molecular structure of this compound possesses all the necessary features to participate in self-assembly processes, driven by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.
The primary amide group is a particularly strong mediator of self-assembly, capable of forming robust and directional hydrogen bonds. The aromatic ring allows for π-π stacking interactions, and the primary amine group can also act as a hydrogen bond donor. The flexible propanamide linker provides the molecule with the conformational freedom necessary to adopt arrangements conducive to the formation of extended supramolecular structures.
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Hydrogen bonding is a cornerstone of this discipline due to its strength and directionality.
The this compound molecule contains multiple hydrogen bond donors (the -NH₂ of the amide and the -NH₂ of the amine) and acceptors (the C=O of the amide and the ether oxygen). This multiplicity of sites suggests a high potential for the formation of intricate and predictable hydrogen-bonding networks, which are fundamental to crystal engineering.
Primary amides are well-known for forming strong intermolecular hydrogen bonds. In the absence of other competing functional groups, they often form dimeric structures or catemeric chains. The presence of the additional aminophenoxy moiety in this compound introduces the possibility of more complex, three-dimensional networks. These networks could potentially be engineered to create materials with specific physical properties, such as tailored melting points, solubilities, or mechanical strengths.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Functional Group | Role in Hydrogen Bonding | Potential Interactions |
| Primary Amide (-CONH₂) | Donor and Acceptor | Amide-amide dimers, chains; interactions with amine and ether groups |
| Primary Amine (-NH₂) | Donor | Interactions with amide carbonyl and ether oxygen |
| Ether (-O-) | Acceptor | Interactions with amide and amine N-H groups |
Formation of Co-crystals and Inclusion Complexes
Co-crystals:
A significant area of crystal engineering is the formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. The formation of co-crystals can be used to modify the physicochemical properties of a substance, such as its solubility, stability, and bioavailability, without altering its chemical structure.
Given its array of hydrogen bonding functionalities, this compound is a prime candidate for forming co-crystals with other molecules, known as "co-formers." The primary amide and amine groups can form strong, directional hydrogen bonds with complementary functional groups on co-former molecules, such as carboxylic acids, pyridines, or other amides. The predictability of these interactions, often referred to as "supramolecular synthons," is a guiding principle in the design of co-crystals.
Table 2: Potential Co-formers for this compound
| Co-former Functional Group | Potential Supramolecular Synthon with this compound |
| Carboxylic Acid | Amide-acid heterosynthon, Amine-acid heterosynthon |
| Pyridine (B92270) | Amide-pyridine heterosynthon, Amine-pyridine heterosynthon |
| Amide | Amide-amide homosynthon or heterosynthon |
| Alcohol | Amide-alcohol heterosynthon, Amine-alcohol heterosynthon |
Inclusion Complexes:
Inclusion complexes are supramolecular assemblies where one chemical compound (the "host") forms a cavity in which another molecule (the "guest") is located. This encapsulation can protect the guest molecule from the surrounding environment, alter its solubility, or control its release.
While there is no specific research on the formation of inclusion complexes with this compound, its molecular dimensions and functional groups suggest it could potentially act as a guest molecule for various hosts. For example, it could be encapsulated within the hydrophobic cavity of cyclodextrins, with the aminophenoxy group interacting with the interior of the cyclodextrin (B1172386) cavity and the more polar propanamide group extending into the aqueous environment. Such complexation could enhance its aqueous solubility and stability.
Mechanistic Investigations of Biochemical Interactions of 3 4 Aminophenoxy Propanamide Non Clinical
In Vitro Enzyme Inhibition Studies
No studies were identified that investigated the in vitro enzyme inhibitory activity of 3-(4-Aminophenoxy)propanamide.
Kinetic Analysis of Enzyme-Inhibitor Interactions
There is no available data on the kinetic analysis of enzyme-inhibitor interactions for this compound.
Characterization of Binding Modes (e.g., competitive, non-competitive)
Information regarding the characterization of binding modes of this compound with any enzyme is not available in the public domain.
Receptor Binding Studies (In Vitro, Non-Clinical)
No non-clinical in vitro receptor binding studies for this compound have been reported in the available scientific literature.
Structure-Activity Relationship (SAR) Derivation in Non-Clinical Models
A search of the scientific literature did not yield any studies focused on the structure-activity relationship of this compound in non-clinical models.
Elucidation of Pharmacophoric Features
There is no information available regarding the elucidation of pharmacophoric features of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human outcomes)
No quantitative structure-activity relationship (QSAR) modeling studies for this compound, excluding human outcomes, were found.
No Publicly Available Research Data for this compound Prevents Article Generation
Following a comprehensive and exhaustive search of publicly accessible scientific literature and databases, it has been determined that there is no available research data concerning the mechanistic investigations of the biochemical interactions of the chemical compound this compound. This includes a lack of studies on its potential antioxidant, antimicrobial, or biophysical properties.
The initial and subsequent targeted searches for "this compound," including searches using its Chemical Abstracts Service (CAS) number, did not yield any peer-reviewed articles, scholarly papers, or experimental datasets. The information available for this specific compound is limited to listings by chemical suppliers, which provide basic identifying information but no scientific findings related to its biological activity or interactions with biomolecules such as proteins or nucleic acids.
As a result, it is not possible to generate the requested article, which required thorough, informative, and scientifically accurate content, including detailed research findings and data tables, structured around the specific outline provided:
Biophysical Studies of Interactions with Biomolecules (e.g., proteins, nucleic acids)
Mechanistic Pathways of Interaction
The strict adherence to factual, verifiable, and scientifically accurate information necessitates the availability of primary research. Without such foundational data for this compound, the creation of an article detailing its biochemical interactions would be speculative and fall outside the required standards of scientific reporting.
Therefore, until research on this specific compound is conducted and published, the requested content on its non-clinical biochemical interactions cannot be produced.
Future Research Directions and Challenges
Development of Sustainable and Green Synthesis Routes
The chemical industry is increasingly moving towards sustainable practices that minimize environmental impact. chemistryjournals.netrsc.org For 3-(4-Aminophenoxy)propanamide, a key challenge is to develop green synthesis routes that adhere to the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents. chemistryjournals.netnih.gov
Current research in organic synthesis provides a roadmap for achieving these goals. Strategies applicable to the synthesis of this compound could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol (B145695), ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. chemistryjournals.net
Biocatalysis: Employing enzymes as catalysts can lead to highly specific reactions under mild conditions, reducing byproducts and energy consumption. chemistryjournals.net
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and lower energy usage compared to conventional heating methods. chemistryjournals.netnih.gov
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The photocatalyzed synthesis of artemisinin is a notable example of applying green chemistry principles. nih.govnih.gov
Renewable Feedstocks: Investigating routes that start from renewable resources, similar to the renewables-based synthesis of paracetamol from phenol (B47542), could provide a long-term sustainable pathway. figshare.com
Table 1: Comparison of Conventional vs. Potential Green Synthesis Strategies
| Feature | Conventional Synthesis | Green Synthesis Approach | Potential Benefit |
|---|---|---|---|
| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net | Reduced toxicity and environmental pollution |
| Catalysts | Traditional acid/base or metal catalysts | Biocatalysts (enzymes) chemistryjournals.net | High specificity, mild conditions, fewer byproducts |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, mechanochemistry chemistryjournals.netnih.gov | Reduced reaction times and energy consumption |
| Process | Batch processing | Continuous flow chemistry | Improved safety, scalability, and control |
| Starting Materials | Petrochemical-based | Renewable feedstocks | Reduced reliance on fossil fuels |
Exploration of Novel Derivatization Pathways for Enhanced Functionality
The functional versatility of this compound can be expanded by exploring novel derivatization pathways. Modification of the core structure—the aromatic ring, the amine group, the ether linkage, or the propanamide side chain—can lead to new compounds with tailored properties.
Future research in this area could focus on:
Amine Group Functionalization: The primary amine offers a reactive site for various transformations, such as acylation, alkylation, or conversion to other nitrogen-containing functional groups, to produce a diverse library of compounds. Bio-inspired methods for the selective α-functionalization of primary amines are emerging as powerful tools. chemrxiv.org
Aromatic Ring Substitution: Introducing different substituents onto the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity or material characteristics.
Propanamide Chain Modification: Altering the length or branching of the propanamide chain, or replacing the amide group with bioisosteres like 1,3,4-oxadiazoles, can impact the compound's conformation and interaction with biological targets. nih.gov
Synthesis of Complex Adducts: Creating more complex molecules by using this compound as a building block. For instance, functionalization of a flavone nucleus with an aminophenoxy moiety has been shown to produce compounds with interesting biological activities. nih.govresearchgate.netnih.gov Research into aminophenylhydroxamates has also yielded compounds with significant anti-parasitic activity. nih.gov
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new molecules. ekb.egresearchgate.net For this compound and its derivatives, advanced computational modeling can provide valuable insights and guide synthetic efforts.
Key areas for future computational research include:
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build predictive SAR models for derivatives of this compound, helping to identify key structural features responsible for a desired activity. nih.gov
Molecular Docking: For biological applications, molecular docking simulations can predict how derivatives might bind to specific protein targets, such as enzymes or receptors. This approach has been used to design novel inhibitors for various enzymes. isca.meresearchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of new compounds, aiding in the understanding of their chemical behavior. ekb.egresearchgate.net
Pharmacokinetic Predictions: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, which is crucial for the development of pharmacologically active compounds. researchgate.net Machine learning models trained on chemical structures and phenotypic data can also predict compound bioactivity. nih.gov
Table 2: Applications of Computational Modeling in Drug Discovery
| Computational Technique | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts binding orientation of a ligand to a protein target. isca.meresearchgate.net | Designing derivatives with specific biological activities. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity. | Guiding the synthesis of more potent or selective analogs. |
| Density Functional Theory (DFT) | Calculates electronic structure and properties. ekb.egresearchgate.net | Understanding reactivity and predicting spectral properties. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. researchgate.net | Assessing the stability of ligand-protein complexes. |
| ADME Prediction | Predicts pharmacokinetic properties. researchgate.net | Evaluating the drug-likeness of novel derivatives. |
Integration with Emerging Technologies in Chemical Research
The pace of chemical research is being accelerated by the integration of emerging technologies. For the study of this compound, leveraging these technologies will be key to efficient discovery and development.
Future research should aim to integrate:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or property. nih.govucsf.edu Synthesizing a diverse library of this compound derivatives and subjecting them to HTS could quickly identify lead compounds for various applications. nih.govnih.gov HTS can be used to discover pharmacological chaperones or molecules that enhance the clearance of mutant proteins. nih.gov
Automation and Robotics: Automated synthesis platforms can accelerate the production of compound libraries, reducing the time required for the design-make-test-analyze cycle.
Artificial Intelligence and Machine Learning: AI algorithms can analyze large datasets from HTS and computational studies to identify complex patterns and predict the properties of novel, unsynthesized compounds, thereby guiding future research directions. nih.gov
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on cellular responses to compounds, offering deeper insights than traditional HTS.
Fundamental Mechanistic Understanding of Complex Reactions and Interactions
A deep understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
Challenges and future research directions in this area include:
Elucidation of Synthetic Pathways: Detailed mechanistic studies of the key bond-forming reactions in the synthesis of the this compound scaffold can reveal opportunities for optimization.
Understanding Derivatization Reactions: Investigating the mechanisms of various functionalization reactions will enable more precise control over the synthesis of novel derivatives. The study of α-functionalization of enaminones, for example, provides a framework for understanding C-H activation strategies. sioc-journal.cn
Probing Molecular Interactions: For biologically active derivatives, understanding the molecular interactions with their targets at an atomic level is essential for rational drug design. This involves a combination of experimental techniques (e.g., X-ray crystallography, NMR) and computational methods.
By addressing these future research directions and overcoming the associated challenges, the scientific community can fully explore the potential of this compound and its derivatives in various fields of science and technology.
Q & A
Q. What are the common synthetic routes for 3-(4-Aminophenoxy)propanamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Substitution : React 4-aminophenol with a propanamide derivative (e.g., 3-chloropropanamide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link 4-aminophenol to propanoyl chloride derivatives.
- Optimization Strategies :
- Solvent Selection : DMF or DMSO enhances solubility of aromatic amines.
- Temperature Control : Moderate heating (80°C) reduces side reactions like oxidation of the aminophenol group.
- Catalysis : Add catalytic KI to accelerate nucleophilic substitution .
- Yield Monitoring : Use TLC or HPLC to track reaction progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR :
- Key Peaks :
- Aromatic protons (δ 6.5–7.2 ppm, doublets for para-substitution).
- Amide NH (δ 8.1–8.5 ppm, broad singlet).
- Methylene groups adjacent to ether oxygen (δ 3.8–4.2 ppm).
- 13C Signals : Carbonyl (δ 170–175 ppm), aromatic carbons (δ 115–150 ppm) .
- IR Spectroscopy :
- Amide C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and ether C-O (~1250 cm⁻¹).
- Mass Spectrometry :
- ESI-MS in positive ion mode for molecular ion [M+H]+.
Q. How can purity be ensured during purification of this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent. Monitor fractions by UV at 254 nm.
- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10) at 1 mL/min .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HEK-293 for receptor studies) and control for pH/temperature.
- Validate purity via HPLC (>98%) to exclude impurities affecting results.
- Structural Confirmation : Single-crystal XRD (using SHELXL ) to confirm stereochemistry, which may influence activity.
- Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., ANOVA with post-hoc tests) .
Q. What computational modeling approaches predict the reactivity of this compound with biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the amide group and active-site residues.
- DFT Calculations :
- Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for redox potential analysis.
- Solvent effects modeled via PCM (Polarizable Continuum Model) .
Q. How does the crystal structure of this compound influence its stability and reactivity?
Methodological Answer:
- XRD Analysis :
- Key Parameters :
| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
|---|---|---|---|---|---|---|---|
| P1 | 7.74 | 8.35 | 8.48 | 97.99 | 98.95 | 90.40 | 536.4 |
- Hydrogen Bonding : N-H···O/N interactions (2.9–3.1 Å) stabilize the lattice, reducing hygroscopicity.
- Thermal Stability : TGA/DSC to correlate melting point (e.g., 427 K ) with packing efficiency.
Q. What advanced strategies analyze degradation products of this compound under oxidative conditions?
Methodological Answer:
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 min.
- Identified Products :
- Quinone derivatives (m/z 250.1 [M+H]+) via oxidation of the aminophenoxy group.
- Propanamide cleavage products (m/z 120.1) .
- EPR Spectroscopy : Detect radical intermediates using spin traps (e.g., DMPO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
